molecular formula C13H17NO B1588717 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine CAS No. 448964-37-2

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Cat. No. B1588717
M. Wt: 203.28 g/mol
InChI Key: BFNUHWYOQCGTCA-UHFFFAOYSA-N
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Description

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, or 2-THIF, is a bicyclic aromatic compound that has seen its fair share of scientific research and application in the past few decades. It is a derivative of the indene molecule, which is an important building block for many organic compounds. 2-THIF is known to have a number of biochemical and physiological effects, and has been used in research to explore various biological pathways and processes. In

Scientific Research Applications

Catalytic Hydrogenation and Synthetic Applications

The catalytic hydrogenation of certain compounds can lead to the formation of tetrahydro-2-furanamines, which are crucial intermediates in synthesizing a variety of chemical entities. For instance, the catalytic hydrogenation of 5,6-dihydro-4H-1,2-oxazines has been explored to produce dynamic mixtures of enamines and tetrahydro-2-furanamines, leading to further transformation into 1,4-amino alcohols or dihydrofurans under varied conditions (Sukhorukov et al., 2008).

Fluorescent and Water Soluble Compounds

Derivatives of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine have been designed for enhanced water solubility and fluorescence. A novel synthesis has led to highly water-soluble and fluorescent compounds, indicating potential applications in bioimaging and sensors (Boobalan et al., 2012).

Biobased Materials

The synthesis of biobased materials, leveraging the structural motifs of furanic compounds, showcases an approach to sustainable material science. For example, 2,5-Bis(hydroxymethyl)furan has been used as a biobased diol for enzymatic polymerization, resulting in novel furan polyesters with applications in biodegradable materials and plastics (Jiang et al., 2014).

Organic Synthesis and Medicinal Chemistry

The chemical versatility of furan derivatives enables their use in constructing complex molecules with potential biological activities. For instance, the synthesis of a non-natural isomer of the alkaloid galanthamine has been achieved, showcasing the adaptability of furan-containing compounds in synthesizing biologically relevant molecules (Lan et al., 2014).

Renewable Solvents

The development of environmentally friendly solvents from biomass-derived sources is critical for green chemistry. 2-Methyltetrahydrofuran, derived from furanic compounds, is a renewable solvent with applications in organic synthesis, highlighting the role of furan derivatives in promoting sustainable chemical processes (Pace et al., 2012).

properties

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUHWYOQCGTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433394
Record name 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

CAS RN

448964-37-2
Record name 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
Reactant of Route 2
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
Reactant of Route 3
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
Reactant of Route 4
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
Reactant of Route 6
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Citations

For This Compound
1
Citations
XD Fu, XQ Guo, XW Li, LD He, YS Yang… - Tetrahedron: Asymmetry, 2013 - Elsevier
An asymmetric synthesis of the melatonin receptor agonist Ramelteon 1 has been achieved, which involved a tandem C–H activation–alkylation/Heck reaction and subsequent highly …
Number of citations: 6 www.sciencedirect.com

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